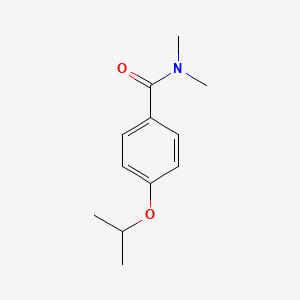
4-isopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N,N-dimethylbenzamide, also known as IMD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
4-isopropoxy-N,N-dimethylbenzamide works by targeting and inhibiting specific enzymes that are involved in cancer cell growth. It has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
4-isopropoxy-N,N-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-isopropoxy-N,N-dimethylbenzamide for lab experiments is its high solubility in water, which makes it easy to administer to cells in culture. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to determine the optimal dosage for experiments.
Future Directions
There are several future directions for research on 4-isopropoxy-N,N-dimethylbenzamide. One area of research is to further investigate its anti-cancer properties and its potential for the development of new anti-cancer drugs. Another area of research is to explore its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is potential for the development of 4-isopropoxy-N,N-dimethylbenzamide-based therapies for other medical conditions such as inflammation and oxidative stress.
Conclusion
In conclusion, 4-isopropoxy-N,N-dimethylbenzamide is a promising chemical compound that has shown potential for a range of scientific research applications. Its anti-cancer properties, anti-inflammatory and anti-oxidant effects, and potential for the treatment of neurodegenerative diseases make it an exciting area of research. As further research is conducted, it is possible that 4-isopropoxy-N,N-dimethylbenzamide could lead to the development of new and innovative therapies for a range of medical conditions.
Synthesis Methods
4-isopropoxy-N,N-dimethylbenzamide is synthesized through a series of chemical reactions. The initial step involves the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride. The resulting compound is then reacted with N,N-dimethylaniline in the presence of a base such as triethylamine to yield 4-isopropoxy-N,N-dimethylbenzamide.
Scientific Research Applications
4-isopropoxy-N,N-dimethylbenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research is in the field of drug discovery. 4-isopropoxy-N,N-dimethylbenzamide has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
N,N-dimethyl-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-11-7-5-10(6-8-11)12(14)13(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYGPDMHNDKHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(propan-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
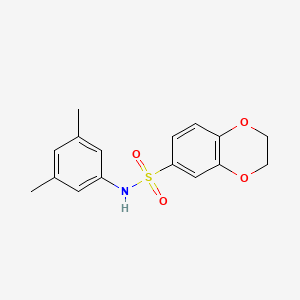
![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)
![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
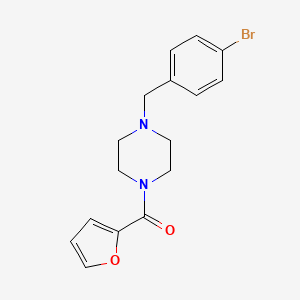
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)
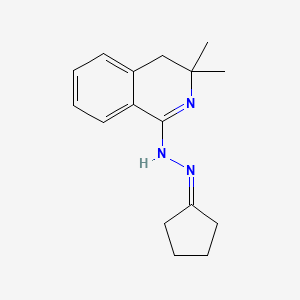
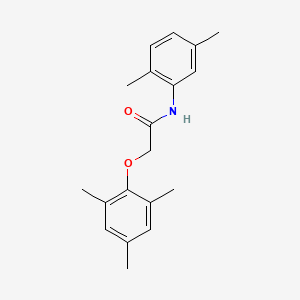
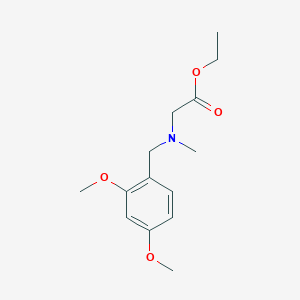
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)

![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)